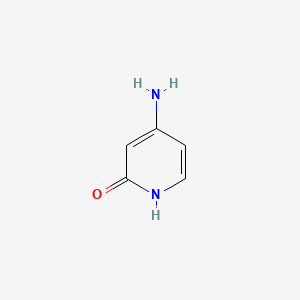

4-Amino-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVQYPJWLJRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959572 | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-45-6, 38767-72-5 | |

| Record name | 4-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-hydroxypyridine tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 4-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a scaffold in various bioactive molecules. Its chemical behavior, reactivity, and biological interactions are profoundly dictated by a complex tautomeric equilibrium. This guide provides a detailed exploration of the tautomeric forms of this compound, the energetic and environmental factors governing their relative stability, and the computational and experimental methodologies essential for their characterization. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this document serves as an authoritative resource for professionals seeking to understand and manipulate the tautomerism of this important molecular entity.

The Tautomeric Landscape of N-Heterocycles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In molecules like this compound, which possess both amine (-NH₂) and hydroxyl (-OH) groups on a pyridine ring, protons can migrate between heteroatoms, leading to distinct isomers with different bonding patterns and properties.[1] This phenomenon is not merely an academic curiosity; the dominant tautomer in a given environment determines the molecule's hydrogen bonding capacity, polarity, aromaticity, and ultimately, its ability to bind to a biological target.

The most well-studied related equilibria are those of 2-hydroxypyridine and 4-hydroxypyridine, which exist in equilibrium with their corresponding pyridone forms.[2][3] The introduction of a 4-amino group adds another layer of complexity, creating a network of potential tautomers. Understanding this landscape is the first step toward predictive control of the molecule's properties.

Principal Tautomers of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is the lactam-lactim (or keto-enol) tautomerism involving the 2-hydroxy group and the ring nitrogen, analogous to that seen in 2-hydroxypyridine.[4] A secondary equilibrium involves the 4-amino group, which can exist in an imino form.

The four most significant tautomers are:

-

Tautomer A (Amino-Hydroxy): this compound. This is the aromatic enol-imine form.

-

Tautomer B (Amino-Oxo): 4-amino-1H-pyridin-2-one. This is the keto-amine form, often referred to as the pyridone form.

-

Tautomer C (Imino-Hydroxy): 4-imino-1,4-dihydro-2-hydroxypyridine. This form disrupts the aromaticity of the ring significantly.

-

Tautomer D (Imino-Oxo): 4-imino-1,4-dihydropyridin-2-one. This is a doubly non-aromatic keto-imine form.

The equilibrium between these forms, particularly between the stable Amino-Hydroxy (A) and Amino-Oxo (B) tautomers, is the most critical for chemical and biological applications.

Caption: Primary tautomeric equilibria for this compound.

Factors Governing Tautomeric Stability

The position of the tautomeric equilibrium is not fixed; it is a delicate balance of several competing factors. The predominance of one tautomer over another can be shifted by changes in the chemical environment.

Aromaticity and Resonance

Aromatic stabilization is a powerful driving force. The amino-hydroxy form (Tautomer A) is a fully aromatic pyridine derivative. The amino-oxo form (Tautomer B), while having a keto group, preserves aromatic character through a resonance structure where the nitrogen lone pair delocalizes into the ring.[5][6] This resonance contributor places a positive charge on the ring nitrogen and a negative charge on the more electronegative oxygen atom, which is favorable.[6] Forms C and D, which break the aromatic conjugation, are generally significantly less stable.

Solvent Effects

The solvent environment plays a critical role, primarily through polarity and hydrogen bonding.[7]

-

Polar Solvents (e.g., Water, DMSO): These solvents preferentially stabilize the more polar tautomer. The amino-oxo form (Tautomer B) has a much larger dipole moment than the amino-hydroxy form due to the charge separation in its C=O and N-H bonds.[7] Therefore, in polar or protic solvents, the equilibrium is heavily shifted towards the amino-oxo tautomer.[8]

-

Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar amino-hydroxy form (Tautomer A) is more favored. In the gas phase, the hydroxy form is almost exclusively the dominant species for parent hydroxypyridines.[3][9]

pH and Ionization

The acidity and basicity of the tautomers differ. The hydroxyl group in Tautomer A is weakly acidic, while the ring nitrogen is basic. In Tautomer B, the N-H proton is more acidic, resembling an amide. The 4-amino group is a basic site in all forms. Changes in pH will lead to protonation or deprotonation, and the resulting ions may have their own preferred tautomeric structures, further complicating the equilibrium.

Hydrogen Bonding

The amino-oxo form (Tautomer B) possesses both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). This allows for the formation of stable, hydrogen-bonded dimers and strong solvation shells in protic solvents, which further stabilizes this form in the solid state and in solution.[4][6]

Computational Analysis of Tautomer Energetics

Quantum chemical calculations are indispensable for quantifying the relative stabilities of tautomers. Methods like Density Functional Theory (DFT) and ab initio calculations can provide accurate estimates of the energies of different forms in both the gas phase and solution (using continuum solvent models).[10][11]

For the related 2-hydroxypyridine/2-pyridone system, high-level calculations have shown the gas-phase energy difference to be very small (~3 kJ/mol), favoring the hydroxy form.[12] However, in aqueous solution, the pyridone form is favored by a significant margin (~12 kJ/mol).[12] Similar trends are expected for this compound.

| Tautomer System | Phase | More Stable Form | Approx. Energy Difference (kcal/mol) | Reference |

| 2-Hydroxypyridine / 2-Pyridone | Gas Phase | 2-Hydroxypyridine | 0.7-0.8 | [12] |

| 2-Hydroxypyridine / 2-Pyridone | Water | 2-Pyridone | ~2.9 | [12] |

| 4-Hydroxypyridine / 4-Pyridone | Gas Phase | 4-Hydroxypyridine | ~2.4 | [10] |

| 4-Hydroxypyridine / 4-Pyridone | Polar Solvent | 4-Pyridone | Dominant | [8] |

Note: Data for parent systems are presented. The 4-amino substituent is expected to modulate these values but not reverse the general trends.

Experimental Characterization and Quantification

Distinguishing and quantifying tautomers requires a combination of spectroscopic techniques. Each method probes different molecular features, providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

-

¹H NMR: The presence of a broad, exchangeable signal for an -OH proton (typically > 9 ppm) is indicative of the hydroxy form (Tautomer A), while an N-H proton signal (often 10-13 ppm in DMSO-d₆) points to the oxo form (Tautomer B). The chemical shifts of the aromatic protons also differ significantly between tautomers.

-

¹³C NMR: The carbon attached to the oxygen will have a distinct chemical shift: ~160-165 ppm for a C=O in the oxo form versus ~155-160 ppm for a C-OH in the hydroxy form.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic structure of each tautomer is different, resulting in distinct UV-Vis absorption spectra. The pyridone (oxo) form typically absorbs at a longer wavelength (λ_max) compared to the aromatic hydroxy form.[14] By comparing the spectrum of the compound in different solvents (e.g., polar vs. non-polar) to "fixed" analogs (N-methylated for the oxo form, O-methylated for the hydroxy form), the position of the equilibrium can be quantified.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups, especially in the solid state.

-

Amino-Oxo Form (Tautomer B): A strong absorption band between 1640-1680 cm⁻¹ is a clear indicator of the C=O (amide) stretch. A band for the N-H stretch will also be present around 3400 cm⁻¹.[15]

-

Amino-Hydroxy Form (Tautomer A): This form will lack a C=O stretch but will show a broad O-H stretching band (~3200-3600 cm⁻¹) and characteristic C=C/C=N ring stretching vibrations.[15]

Standardized Experimental Protocols

The following protocols provide a framework for the systematic investigation of this compound tautomerism.

Caption: Experimental workflow for tautomer characterization.

Protocol for NMR-Based Tautomer Analysis

-

Sample Preparation: Accurately weigh ~5 mg of this compound. Prepare two separate samples by dissolving the compound in 0.6 mL of a polar deuterated solvent (e.g., DMSO-d₆) and 0.6 mL of a less polar solvent (e.g., CDCl₃ or a mixture if solubility is low).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample at 25 °C. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all proton signals, including potentially broad N-H or O-H peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Data Analysis:

-

In the ¹H spectrum, identify signals corresponding to N-H (pyridone) or O-H (hydroxy) protons.

-

In the ¹³C spectrum, locate the key signal for C2. A shift >160 ppm strongly suggests the pyridone tautomer is dominant.

-

Compare the spectra from the two solvents. A significant shift in the predominant species observed between DMSO-d₆ and CDCl₃ validates the solvent-dependent nature of the equilibrium.

-

Protocol for UV-Vis Based Equilibrium Study

-

Solvent Selection: Choose a polar, protic solvent (e.g., water or ethanol) and a non-polar solvent (e.g., cyclohexane).

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent like methanol.

-

Sample Preparation: Prepare a series of dilutions from the stock solution into each of the selected study solvents to a final concentration of approximately 10-50 µM.

-

Spectral Acquisition: Using a dual-beam spectrophotometer, scan each sample from 400 nm down to 200 nm, using the respective pure solvent as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) in each solvent.

-

A bathochromic shift (shift to longer wavelength) in the polar solvent compared to the non-polar solvent indicates a shift in equilibrium towards the more conjugated pyridone (amino-oxo) form.

-

If available, compare these spectra to those of O-methyl and N-methyl "fixed" derivatives to definitively assign the absorbance bands to each tautomer.

-

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a competition between aromaticity, solvent stabilization, and hydrogen bonding. While the amino-hydroxy form may be favored in non-polar environments, the amino-oxo (pyridone) tautomer is overwhelmingly dominant in the polar, protic conditions relevant to most biological systems. This preference is driven by its larger dipole moment and superior hydrogen bonding capability. For scientists in drug development, recognizing that the solid-state structure or the gas-phase calculation does not represent the active species in aqueous solution is critical. A thorough understanding and characterization of this tautomeric equilibrium using the computational and experimental tools outlined in this guide are essential for rational drug design and the development of novel therapeutics based on this versatile scaffold.

References

-

Pipzine Chemicals. This compound. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. Available at: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

-

Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737–3745. Available at: [Link]

-

Wikipedia. 4-Pyridone. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. Available at: [Link]

- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

Semantic Scholar. Figure 6 from From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Available at: [Link]

-

ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available at: [Link]

-

Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

-

Stefaniak, L. (1979). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. Organic Magnetic Resonance, 12(6), 379-381. Available at: [Link]

-

Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1511-1515. Available at: [Link]

-

ResearchGate. (2020). Amine–imine proton tautomerism in isomeric 2-phenylamino-1,3-thiazol-4(5 H ). Available at: [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]

-

Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines... in the gas phase. Journal of the American Chemical Society, 98(1), 171-179. Available at: [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]

-

ResearchGate. (1998). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available at: [Link]

-

Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

-

El-Nahas, A. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. Available at: [Link]

-

Büchner, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379. Available at: [Link]

-

Morita, A. (2007). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of the Chinese Chemical Society, 54(6), 1493-1502. Available at: [Link]

-

ResearchGate. (2009). Tautomers of 2-pyrimidinamine and of isocytosine. Available at: [Link]

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-71. Available at: [Link]

-

Zhang, L., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-6. Available at: [Link]

-

Büchner, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379. Available at: [Link]

-

ResearchGate. (2014). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Available at: [Link]

-

Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1583–1591. Available at: [Link]

Sources

- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. m.youtube.com [m.youtube.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of a Versatile Heterocycle

An In-depth Technical Guide: Quantum Chemical Studies of 4-Amino-2-hydroxypyridine: From First Principles to Drug Discovery Insights

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridine, it serves as a crucial scaffold and key intermediate in the synthesis of a wide array of more complex molecules.[1] Its structural relationship to nucleobases, such as cytosine (it is also known as 3-Deazacytosine), hints at its potential for biological activity, making it a valuable building block in drug development.[2] The journey from a simple building block to a potential therapeutic agent is paved with a deep understanding of its intrinsic molecular properties.[3]

This guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will move beyond a simple recitation of methods to explain the causality behind computational choices, demonstrating how a multi-faceted theoretical approach provides a robust and predictive model of the molecule's behavior. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage computational science to accelerate their research endeavors.

Part 1: The Central Chemical Question: Unraveling Tautomeric Complexity

The most critical structural feature of this compound is its capacity for tautomerism. Tautomers are structural isomers that readily interconvert, and for this molecule, two primary forms of tautomerism exist: the keto-enol (or lactam-lactim) equilibrium involving the hydroxyl group and the pyridine ring, and the amine-imine equilibrium involving the amino substituent. This results in at least four plausible tautomeric forms, each with a unique geometry and electronic profile.

The relative stability of these tautomers is of paramount importance as it dictates the molecule's dominant form in a given environment, which in turn governs its reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. While experimental determination in the gas phase can be challenging, quantum chemical calculations provide a powerful avenue for predicting the energetic landscape of this tautomeric system.[4][5]

Caption: Tautomeric equilibria of this compound.

Part 2: The Computational Workflow: A Validated Methodological Approach

To construct a reliable molecular portrait, a hierarchical computational strategy is employed. This approach begins with a cost-effective yet robust method for initial characterization and progresses to higher-level theories for energetic refinement.

Protocol 1: Foundational Analysis with Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency for molecules of this size. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long-standing track record of providing excellent geometrical parameters and vibrational frequencies for organic systems.[6] Coupling this with a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions (++) for lone pairs and polarization functions (d,p) for orbital shape flexibility, establishes a reliable standard for our investigation.[6][7]

Step-by-Step Methodology:

-

Structure Generation: Build the initial 3D coordinates for all four primary tautomers (A, B, C, D as shown in the diagram).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.

-

Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency would indicate a transition state rather than a stable structure. This step is a critical self-validation of the protocol.

Protocol 2: High-Accuracy Energetics via Ab Initio Methods

Expertise & Rationale: While DFT is excellent for geometries, some functionals can be less accurate for subtle energy differences, such as those governing tautomeric equilibria in pyridinoid systems.[8] To achieve higher confidence in our energy predictions, we turn to Møller-Plesset perturbation theory (MP2). MP2 is an ab initio method that explicitly accounts for electron correlation, a phenomenon crucial for accurately describing the electronic structure.[8][9]

Step-by-Step Methodology:

-

Input Geometries: Use the highly reliable geometries obtained from the B3LYP/6-311++G(d,p) optimizations. This is a common and efficient practice, as re-optimizing at the more computationally expensive MP2 level often yields only minor geometric changes for such systems.

-

Single-Point Energy Calculation: Perform a single-point energy calculation for each tautomer at the MP2/6-311++G(d,p) level.

-

Zero-Point Energy (ZPE) Correction: For the most accurate relative energy (ΔE), the electronic energy from the MP2 calculation is corrected with the Zero-Point Vibrational Energy (ZPVE) obtained from the DFT frequency calculation. The ZPVE accounts for the vibrational motion of the atoms at 0 K.

-

E(corrected) = E(MP2) + ZPVE(DFT)

-

Protocol 3: Incorporating Environmental Effects with the Polarizable Continuum Model (PCM)

Expertise & Rationale: The tautomeric balance of hydroxypyridines is known to be exquisitely sensitive to the surrounding environment, particularly polar solvents.[5] In solution, dipole-dipole interactions can stabilize a more polar tautomer over a less polar one. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation method that simulates this effect by placing the molecule in a cavity within a dielectric continuum representing the solvent.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent of interest (e.g., water for biological relevance, or chloroform for organic synthesis).

-

Solvated Optimization: Re-run the geometry optimizations and frequency calculations for all tautomers within the PCM framework (e.g., SCRF=PCM,Solvent=Water).

-

Energy Calculation: Calculate the final energies in the solvated state to determine the tautomeric preference in solution.

Caption: A validated computational workflow for analyzing this compound.

Part 3: Interpreting the Quantum Output: From Data to Chemical Insight

The output of these calculations is a rich dataset that, when interpreted correctly, provides a detailed picture of the molecule's behavior.

Molecular Structure and Stability

The relative energies calculated will reveal the most stable tautomer in both the gas phase and solution. This is the foundational piece of information. For instance, studies on the parent 2-hydroxypyridine show that while the hydroxy form is slightly more stable in the gas phase, the pyridone tautomer is heavily favored in polar solvents.[4] A similar analysis for this compound is crucial.

Table 1: Hypothetical Relative Energies (ΔE in kcal/mol) of Tautomers

| Tautomer | Level of Theory | Gas Phase (ΔE) | Water (ΔE, PCM) |

|---|---|---|---|

| Hydroxy-Amino (A) | B3LYP/6-311++G(d,p) | 1.2 | 4.5 |

| Pyridone-Amino (B) | B3LYP/6-311++G(d,p) | 0.0 | 0.0 |

| Hydroxy-Amino (A) | MP2/6-311++G(d,p)//B3LYP | 0.8 | - |

| Pyridone-Amino (B) | MP2/6-311++G(d,p)//B3LYP | 0.0 | - |

Note: These are illustrative values to demonstrate data presentation. Actual calculated values would be populated here.

Spectroscopic Fingerprinting

Quantum chemistry allows for the a priori prediction of various spectra, which is invaluable for confirming experimental results or identifying the presence of specific tautomers in a mixture.

-

Vibrational Spectra (IR & Raman): The calculated harmonic frequencies can be used to assign experimental IR and Raman bands to specific molecular vibrations (e.g., N-H stretch, C=O stretch, ring breathing modes).[6] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and method limitations, improving the match with experimental data.[10]

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating ¹H and ¹³C NMR chemical shifts.[6] By comparing the calculated shifts for each tautomer with the experimental spectrum, one can definitively identify the dominant tautomer in solution.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations predict the energies of electronic transitions.[6] This helps in understanding the absorption of light by the molecule and assigning the observed spectral bands, often corresponding to π→π* transitions within the aromatic system.

Mapping Chemical Reactivity

Beyond structure, computations reveal the electronic landscape that dictates reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a descriptor of chemical stability; a smaller gap suggests higher reactivity.[6][11]

-

Molecular Electrostatic Potential (MEP): The MEP is a powerful tool that maps the electrostatic potential onto the electron density surface of the molecule.[12] It provides a visual guide to the charge distribution:

-

Red/Yellow Regions: Electron-rich areas (negative potential), such as around the oxygen and nitrogen lone pairs. These are sites for electrophilic attack and hydrogen bond donation.[13]

-

Blue Regions: Electron-poor areas (positive potential), typically around acidic protons like those on the amine and hydroxyl groups. These are sites for nucleophilic attack. The MEP is fundamentally important for predicting non-covalent interactions, which are the basis of drug-receptor binding.

-

Part 4: Bridging Theory and Application in Drug Discovery

The insights gained from these quantum chemical studies are not merely academic; they are directly applicable to the rational design of new therapeutic agents.

-

Pharmacophore Identification: The 3D structure of the most stable tautomer, along with the locations of key interaction points (hydrogen bond donors/acceptors, aromatic regions) identified from the MEP, forms the basis of a pharmacophore model.

-

Structure-Based Drug Design: The computationally derived, low-energy conformation serves as the ideal input structure for molecular docking simulations.[6][14] Docking this structure into the active site of a protein target allows for the prediction of binding modes and affinities, guiding the optimization of the molecular scaffold to improve potency and selectivity. Recent studies have successfully used related 4-amino-2-pyridone derivatives as potent inhibitors for targets like PCSK9, demonstrating the therapeutic potential of this scaffold.[15]

Caption: From quantum mechanics to drug discovery.

Conclusion

The quantum chemical study of this compound is a prime example of how modern computational science provides indispensable insights into molecular behavior. Through a systematic and validated workflow combining DFT and ab initio methods, we can confidently determine its preferred tautomeric form, predict its spectroscopic signatures, and map its reactivity. This fundamental understanding is the bedrock upon which rational drug design is built, enabling scientists to modify and optimize this versatile scaffold for specific biological targets with greater speed and precision.

References

- Pipzine Chemicals. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. Advanced Organic Synthesis: The Role of 4-Hydroxypyridine in Drug Development.

- Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investig

- Galvão, T. L. P., Rocha, I. M., et al. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Semantic Scholar.

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

- Synchem. This compound.

- Crescent Chemical Company. This compound.

-

Murray, J. S., & Politzer, P. (2008). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Mount Sinai Scholars Portal. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

-

Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

-

ResearchGate. Molecular electrostatic potential map of 4-PPy. [Link]

-

Muthu, S., & G, G. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy) methyl]-4-(2-amino-9h-purin-9-yl)butyl acetate. Research India Publications. [Link]

-

Gadre, S. R., & Roy, A. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(23), 7378. [Link]

-

Agosta, L., Zollo, G., Arcangeli, C., Buonocore, F., Gala, F., & Celino, M. (2015). Water driven adsorption of amino acids on the (101) anatase TiO2 surface: an ab-initio study. Physical Chemistry Chemical Physics. [Link]

-

Seshadri, S., Ramaiyan, S., & Rasheed, M. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate. [Link]

-

Chen, Y. C., & Lee, Y. P. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(24), 5244–5252. [Link]

-

Chen, Y. C., & Lee, Y. P. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. ResearchGate. [Link]

-

Basilicata, M., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry, 263, 116001. [Link]

-

Chen, Y. C., & Lee, Y. P. (2007). Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism. Journal of Physical Chemistry A, 111(24), 5244-52. [Link]

-

Gholivand, K., et al. (2023). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Journal of Molecular Structure, 1285, 135472. [Link]

-

Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6245. [Link]

-

Kundu, S., et al. (2020). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Journal of the American Chemical Society, 142(1), 348–363. [Link]

-

Avcı, D., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1224, 129035. [Link]

-

Glavaš, M., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Molecules, 27(24), 8846. [Link]

Sources

- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 2. synchem.de [synchem.de]

- 3. nbinno.com [nbinno.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.unipd.it [research.unipd.it]

4-Amino-2-hydroxypyridine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2-hydroxypyridine

Abstract

This compound, a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis, presents a compelling case for detailed solid-state characterization.[1][2] As an important pharmaceutical intermediate, understanding its three-dimensional structure is paramount for predicting its physicochemical properties, guiding drug development, and ensuring formulation stability.[1] This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. While a definitive published crystal structure remains elusive in readily accessible databases, this document serves as a complete methodological protocol, empowering researchers to undertake such an analysis. We will delve into the critical aspects of tautomerism, experimental procedures for crystallization, the application of single-crystal and powder X-ray diffraction, complementary spectroscopic techniques, and the predictive power of computational modeling.

Introduction: The Significance of this compound

This compound (C₅H₆N₂O) is a colorless crystalline solid soluble in water and some organic solvents.[1] It is a key intermediate in the synthesis of various pharmaceuticals, including trimethoprim derivatives, and also finds use in the development of pesticides and as a functional reagent in organic synthesis.[1] The molecule is also known by other names, including 4-aminopyridin-2(1H)-one and 3-deazacytosine, highlighting its structural relationship to nucleobases.[3]

The solid-state structure of an active pharmaceutical ingredient (API) or intermediate dictates crucial properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing, intermolecular interactions, and potential for polymorphism is therefore a prerequisite for rational drug design and formulation. This guide provides the scientific rationale and detailed protocols for a comprehensive crystal structure analysis of this compound.

The Crucial Role of Tautomerism

A pivotal aspect of the chemistry of this compound is its existence in tautomeric forms: the hydroxy-imine form (this compound) and the keto-amine form (4-aminopyridin-2(1H)-one). For hydroxypyridines, the pyridone tautomer is often favored, particularly in the solid state, due to the formation of strong intermolecular hydrogen bonds and favorable aromatic character.[4] X-ray crystallography on related 2-pyridone structures has confirmed the predominance of the keto form in the solid state, which arranges in hydrogen-bonded helical or dimeric structures.[5] It is therefore highly probable that this compound crystallizes in the pyridone tautomeric form.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6] The following workflow outlines the necessary steps to achieve this.

Synthesis and Purification

The initial step involves the synthesis or acquisition of high-purity this compound. A common synthetic route involves the condensation of acetanilide and pyridoxal to produce 4-acetylamino-2-hydroxypyridine, followed by aminolysis.[1] Regardless of the source, the material should be purified, for example by recrystallization, to remove any impurities that might hinder crystal growth.

Crystallization Protocols

The growth of high-quality single crystals is often the most challenging step. A systematic approach using various solvents and techniques is recommended.

Table 1: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which is expected to be a dominant interaction. |

| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF) | Can solvate the molecule without competing as strongly for hydrogen bonds. |

| Aprotic Nonpolar | Toluene, Hexane | Can be used as anti-solvents to induce precipitation. |

Step-by-Step Crystallization Methodologies:

-

Slow Evaporation:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

-

Slow Cooling:

-

Create a saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The rate of cooling should be controlled to encourage the growth of a few large crystals rather than many small ones.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility and promoting crystallization.

-

Solid-Liquid: Similar to the above, but the compound is in solid form, and the vapor of a solvent/anti-solvent mixture slowly dissolves and then crystallizes the compound.

-

Diagram 1: Experimental Workflow for Crystallization and SCXRD

Caption: Workflow from synthesis to final crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

-

Data Collection: The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all the reflections are then integrated.

-

Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.

Powder X-ray Diffraction (PXRD)

In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an invaluable tool.[7] A powder sample contains a vast number of randomly oriented crystallites.

-

Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to confirm the identity of the synthesized material and to check for the presence of different polymorphs or impurities.

-

Structure Determination from Powder Data: While more challenging than SCXRD, it is possible to solve crystal structures from high-quality powder diffraction data, often with the aid of computational methods.[8]

Complementary Analytical Techniques

To build a complete picture of the solid-state properties of this compound, SCXRD and PXRD should be complemented by other analytical methods.

Table 2: Spectroscopic and Thermal Analysis Techniques

| Technique | Information Provided |

| Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy | Provides information about the vibrational modes of the functional groups. Can help confirm the tautomeric form (e.g., presence of a C=O stretch) and identify hydrogen bonding (shifts in N-H and O-H stretching frequencies). |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Gives insights into the local chemical environment of atoms (¹³C, ¹⁵N, ¹H). Can distinguish between different polymorphs and confirm the number of molecules in the asymmetric unit. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature. Used to determine melting point, and detect phase transitions and polymorphism. |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Used to assess thermal stability and determine if the crystal is a solvate or hydrate. |

Insights from Related Crystal Structures

In the absence of a determined structure for this compound, we can infer likely intermolecular interactions by examining the crystal structures of closely related molecules. For instance, the crystal structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile reveals extensive hydrogen bonding.[8] In this structure, strong N-H···N and C-H···O hydrogen bonds form dimers, which are then connected into a three-dimensional network by further N-H···O and C-H···O interactions.[8] Similarly, a co-crystal involving a fluorinated aminopyrimidine derivative shows robust N—H⋯O hydrogen bonds forming distinct ring motifs.[9]

Based on these examples, it is highly probable that the crystal structure of this compound in its pyridone tautomer form is dominated by a network of hydrogen bonds. The amino group and the amide proton can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.

Diagram 2: Plausible Hydrogen Bonding Scheme

Caption: A potential hydrogen-bonded dimer of 4-aminopyridin-2(1H)-one.

Conclusion

While the definitive crystal structure of this compound is not currently published, this guide provides a robust and comprehensive framework for its determination and characterization. The interplay between its tautomeric forms makes its solid-state analysis particularly important. By employing a systematic approach to crystallization and utilizing a suite of analytical techniques, including single-crystal and powder X-ray diffraction, alongside spectroscopic and thermal methods, researchers can fully elucidate the structural nuances of this important molecule. The insights gained from such an analysis are critical for advancing its application in pharmaceutical development and materials science.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Karthikeyan, A., Muthiah, P. T., & Perdih, F. (2014). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate.

-

PubChem. (n.d.). 4-aminopyridin-2(1H)-one-3,5,6-d3. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 4-amino-2-pyrone structure through cyclization of 11 and reductive N–O bond cleavage. Retrieved from [Link]

-

CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

ChemBK. (2024). 2-aminopyridin-4(1H)-one. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

- Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. I., & Al-Masoudi, N. A. (2018). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.

-

National Center for Biotechnology Information. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray powder diffraction patterns of catalyst: red, calculated from single‐crystal X‐ray data; green, experimental data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Retrieved from [Link]

-

RCSB PDB. (n.d.). 3AZZ: Crystal structure of the laminarinase catalytic domain from Thermotoga maritima MSB8 in complex with gluconolactone. Retrieved from [Link]

-

RCSB PDB. (n.d.). 3SZS: Crystal structure analysis of hellethionin D. Retrieved from [Link]

-

DC Chemicals. (n.d.). 3-Deazaguanosine. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 3. synchem.de [synchem.de]

- 4. benchchem.com [benchchem.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-hydroxypyridine: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've observed that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug discovery and development. It is this foundational knowledge that dictates a compound's behavior in biological systems, its formulation potential, and ultimately, its therapeutic efficacy. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-Amino-2-hydroxypyridine. While its structural alerts suggest potential as a versatile building block, a detailed, centralized resource on its core physicochemical properties—namely solubility and pKa—has been conspicuously absent.

This document is structured to bridge that gap. It is not a rigid recitation of facts but a narrative built on the principles of scientific integrity and practical application. We will explore the "why" behind the "how," delving into the causal relationships that govern the solubility and ionization of this fascinating molecule. Every protocol described herein is designed as a self-validating system, empowering you, the researcher, to not only understand but also confidently replicate and verify these critical parameters.

Introduction to this compound: A Molecule of Interest

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) is a heterocyclic organic compound that has garnered attention in pharmaceutical research as a key intermediate and structural motif in the synthesis of bioactive molecules.[1] Its pyridine core, substituted with both an electron-donating amino group and a hydroxyl group, imparts a unique electronic and structural profile, making it a valuable scaffold in the design of novel therapeutics.[2] The presence of these functional groups also suggests a rich and complex physicochemical behavior, which is of paramount importance for its application in drug development.

Understanding the solubility and pKa of this compound is critical for:

-

Predicting In Vivo Behavior: These properties govern absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

-

Formulation Development: Solubility dictates the choice of delivery systems and excipients.

-

Target Interaction: The ionization state at physiological pH influences how the molecule interacts with its biological target.

A pivotal aspect of this compound's chemistry is its existence in tautomeric forms, which significantly influences its physical and chemical properties.

The Critical Role of Tautomerism

This compound can exist in equilibrium between its hydroxypyridine form and its pyridone tautomer, 4-amino-1H-pyridin-2-one. This phenomenon is central to understanding its solubility and pKa.[4]

Figure 1: Tautomeric equilibrium of this compound.

For substituted 2-hydroxypyridines, the pyridone (or keto) form is generally favored in polar solvents such as water. This is due to the increased polarity and hydrogen bonding capabilities of the amide-like pyridone structure.[5][6] This equilibrium shift has profound implications for both solubility and pKa.

Ionization Behavior: A Tale of Two pKa Values

As an amphoteric molecule, this compound possesses both acidic and basic centers. The primary basic center is the 4-amino group, while the hydroxyl group (in the hydroxypyridine tautomer) or the ring nitrogen (in the pyridone tautomer) can act as an acidic center.

The Basic pKa (pKa₁): Protonation of the Amino Group

The basicity of the 4-amino group is a key parameter. While some sources provide a broad estimated range of 5-6,[1] experimental data from the closely related compound, 4-aminopyridine, suggests a significantly higher basicity. The pKa of the 4-aminopyridinium ion is experimentally determined to be approximately 9.17.[7] This value indicates that the 4-amino group is a relatively strong base.

The presence of the 2-hydroxy group (or 2-keto group in the pyridone tautomer) will influence this basicity. The electron-withdrawing nature of the carbonyl group in the predominant pyridone tautomer would be expected to decrease the basicity of the 4-amino group compared to 4-aminopyridine. Therefore, the pKa of the protonated amino group in this compound is likely to be lower than 9.17.

The Acidic pKa (pKa₂): Deprotonation of the Hydroxyl/Amide Group

The acidic pKa is associated with the loss of a proton from the hydroxyl group in the hydroxypyridine form or the N-H of the pyridone ring. For the related compound 2-hydroxypyridine, the acidic pKa is approximately 11.65.[8] The amino group at the 4-position is electron-donating, which would be expected to slightly increase the pKa (decrease the acidity) compared to 2-hydroxypyridine. Therefore, a reasonable estimate for the acidic pKa of this compound would be in the range of 11.5-12.5.

Table 1: Estimated and Comparative pKa Values

| Compound | Functional Group | Estimated/Comparative pKa | Reference |

| This compound | Amino Group (pKa₁) | < 9.17 (Estimated) | Inferred from[7] |

| This compound | Hydroxyl/Amide (pKa₂) | ~11.5 - 12.5 (Estimated) | Inferred from[8] |

| 4-Aminopyridine | Amino Group | ~9.17 | [7] |

| 2-Hydroxypyridine | Ring Nitrogen (Basic) | 0.75 | [8] |

| 2-Hydroxypyridine | Hydroxyl Group (Acidic) | 11.65 | [8] |

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of this compound is a critical parameter for its handling, formulation, and bioavailability. While quantitative data is scarce, a qualitative understanding can be derived from its structure and comparison with related compounds.

Qualitative Solubility

Sources consistently describe this compound as "moderately soluble" in water and soluble in polar organic solvents like ethanol.[1] The presence of both hydrogen bond donors (amino and hydroxyl/amide N-H) and acceptors (ring nitrogen and carbonyl oxygen) facilitates interaction with polar solvents.

pH-Dependent Solubility

As an amphoteric compound with two pKa values, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

At low pH (pH < pKa₁): The amino group will be protonated, forming a cationic species. This salt form is expected to have significantly higher aqueous solubility.

-

At isoelectric point (pI): The molecule will exist predominantly as the neutral or zwitterionic species, where solubility is at its minimum.

-

At high pH (pH > pKa₂): The hydroxyl/amide group will be deprotonated, forming an anionic species, which will also lead to increased aqueous solubility.

Figure 2: Predicted pH-solubility profile for this compound.

Quantitative Solubility Insights from Analogues

In the absence of direct experimental data, we can look to structurally similar compounds for quantitative estimations:

-

4-Aminopyridine: Soluble in water (50 mg/mL). Also soluble in ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[9]

-

2-Hydroxypyridine: Highly soluble in water (450 g/L at 20 °C).[10]

Given that this compound combines the functionalities of both, its aqueous solubility is likely to be substantial, although potentially lower than 2-hydroxypyridine due to the introduction of the less polar amino group. The "moderately soluble" description likely places it in the mg/mL range.

Table 2: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Moderately Soluble (Qualitative) | [1] |

| This compound | Ethanol | Soluble (Qualitative) | [1] |

| 4-Aminopyridine | Water | 50 mg/mL | |

| 4-Aminopyridine | PBS (pH 7.2) | ~30 mg/mL | [9] |

| 4-Aminopyridine | Ethanol, DMSO, DMF | ~30 mg/mL | [9] |

| 2-Hydroxypyridine | Water (20 °C) | 450 g/L | [10] |

Experimental Protocols for Determination of pKa and Solubility

For researchers requiring precise data for their specific applications, direct experimental determination is essential. The following are robust, self-validating protocols for measuring the pKa and thermodynamic solubility of this compound.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires minimal sample. It relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[11]

Principle: The Beer-Lambert law is applied to a series of solutions at different pH values. By analyzing the change in absorbance at a specific wavelength, a titration curve can be generated, from which the pKa can be determined.[3]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 13. Ensure a constant ionic strength across all buffers (e.g., 0.1 M KCl).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions to achieve a final concentration in the range of 50-100 µM. Include blank wells with only the buffer solutions.[11]

-

Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.

-

Data Analysis:

-

Correct the absorbance of each sample by subtracting the absorbance of the corresponding blank buffer.

-

Plot absorbance at a wavelength of maximum change versus pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa values. This will yield a sigmoidal curve where the inflection point corresponds to the pKa.[3] Two distinct inflection points are expected, one for pKa₁ and one for pKa₂.

-

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvents (e.g., purified water, ethanol, buffer solutions at various pH values).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and in the given solvent.

Figure 4: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

This compound presents a compelling profile for drug discovery, but its effective utilization hinges on a precise understanding of its physicochemical properties. This guide has synthesized available data and provided a strong theoretical and comparative framework for its solubility and pKa. The dominant pyridone tautomer in aqueous media is a key determinant of its behavior. While precise experimental values for this compound remain to be published, the provided protocols offer a clear path for their determination.

For drug development professionals, the key takeaways are:

-

The molecule is amphoteric, with an expected basic pKa lower than 9.17 and an acidic pKa around 11.5-12.5.

-

Its aqueous solubility is pH-dependent, with minima around its isoelectric point.

-

The pyridone tautomer is likely the dominant species in biological systems.

Future work should focus on the experimental determination of the quantitative solubility in various pharmaceutically relevant solvents and co-solvent systems, as well as the precise pKa values at physiological temperature and ionic strength. Such data will be invaluable for the rational design and development of new therapeutics based on this promising molecular scaffold.

References

- 4-aminopyridine – the new old drug for the treatment of neurodegener

-

Theoretical pKa calculations of substituted pyridines. [Source Name]. [Link]

-

Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

-

4-Aminopyridine. Wikipedia. [Link]

-

Spectrophotometric pK Determination of Ionizable Pharmaceuticals: Resolution of Molecules with Weak pH-Dependent Spectral Shift. [Source Name]. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. [Link]

-

(PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

-

Predicting the pKa of Small Molecules. [Source Name]. [Link]

-

C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

an update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. International Journal of Pharmacy. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

-

Pyridine - Solubility of Things. [Source Name]. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Source Name]. [Link]

-

Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. [Link]

-

This compound. Pipzine Chemicals. [Link]

-

4-Aminopyridine. PubChem. [Link]

-

Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Crystal Growth & Design - ACS Publications. [Link]

-

2-Pyridone. PubChem. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Source Name]. [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

-

Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. [Link]

-

Showing Compound 2-Hydroxypyridine (FDB112195). FooDB. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Source Name]. [Link]

-

4-Aminopyridine. NIST WebBook. [Link]

-

Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Source Name]. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

4-aminopyridin-2(1H)-one-3,5,6-d3. PubChem. [Link]

-

RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology. [Link]

-

4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

-

This compound, 97%, Thermo Scientific. [Source Name]. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. [Link]

-

The p K a 's of 2'-Hydroxyl Group in Nucleosides and Nucleotides. ResearchGate. [Link]

-

Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. [Link]

Sources

- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 3. ijper.org [ijper.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

thermal decomposition of 4-Amino-2-hydroxypyridine

An In-Depth Technical Guide to the Thermal Decomposition of 4-Amino-2-hydroxypyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the . Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles, experimental methodologies, and data interpretation critical to assessing the thermal stability of this important pharmaceutical intermediate.

Strategic Importance of Thermal Stability Analysis

This compound is a vital heterocyclic building block in the synthesis of various pharmacologically active compounds, including antibacterial, anti-inflammatory, and anti-tumor drugs.[1] Its journey from a laboratory reagent to a component of a stable, safe, and effective pharmaceutical product is critically dependent on its thermal stability. A thorough understanding of its behavior at elevated temperatures is not an academic exercise; it is a prerequisite for:

-

Safe Handling and Storage: Uncontrolled decomposition can lead to pressure buildup and the release of potentially toxic gases. Establishing decomposition thresholds is essential for defining safe storage conditions, which typically involve cool and dry environments to prevent degradation.[1]

-

Process Optimization: Many synthetic steps require heating. Knowing the decomposition temperature and kinetics allows chemists to optimize reaction conditions (temperature, duration) to maximize yield and minimize the formation of degradation-related impurities.

-

Formulation Development: The stability of an Active Pharmaceutical Ingredient (API) is paramount to the final drug product's shelf-life and efficacy.[2] Thermal analysis informs the selection of excipients and manufacturing processes (e.g., drying, milling, tablet compression) to ensure the API remains intact.

Physicochemical Characteristics and Tautomerism

Before analyzing its decomposition, it is crucial to understand the fundamental properties of this compound. A key feature of hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms.[3] In this case, this compound is in equilibrium with 4-Amino-1H-pyridin-2-one. This equilibrium is influenced by factors like solvent and temperature and significantly impacts the molecule's reactivity and subsequent decomposition pathway.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molar Mass | 110.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 196 - 198 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents | [1] |

| InChI Key | SBQVQYPJWLJRQT-UHFFFAOYSA-N | [4] |

Proposed Thermal Decomposition Pathways

While specific, peer-reviewed studies on the complete thermal decomposition mechanism of this compound are not extensively detailed in readily available literature, we can postulate logical pathways based on the principles of organic chemistry and studies of related pyridine compounds.[5] The decomposition of pyridine often involves radical mechanisms and ring-opening.[5] The presence of amino and hydroxyl functional groups provides additional, likely initiation points.

A plausible decomposition sequence could involve:

-

Initial Fragmentation: The process may begin with the homolytic cleavage of the C-NH₂ or C-OH bonds, or through intramolecular rearrangement. Decarboxylation or deamination events are common in the thermal degradation of such heterocyclic compounds.

-

Ring Opening: Following initial fragmentation, the pyridine ring, now destabilized, could undergo ring-opening to form various open-chain radical intermediates.[5]

-

Formation of Stable Products: These intermediates would then rearrange or react further to form smaller, more stable volatile products such as ammonia (NH₃), water (H₂O), carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen cyanide (HCN).[5] The formation of a solid, carbonaceous residue (char) is also highly probable at higher temperatures.

Caption: Proposed high-level pathway for thermal decomposition.

Experimental Workflow for Comprehensive Analysis

A robust investigation into thermal decomposition requires a multi-technique approach to capture mass loss, energetic changes, and the identity of evolved gases. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) provides a complete picture.[6]

Caption: Workflow for investigating thermal decomposition.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material loses mass and to quantify this loss.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.[6][7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Parameter Setup:

-

Atmosphere: Nitrogen (inert), at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidation.

-

Heating Rate: A rate of 10 °C/min is standard for initial screening.[8] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are required for kinetic analysis.[9]

-

Temperature Range: Start from ambient (~25 °C) to a temperature beyond the final decomposition, for instance, 600 °C.

-

-

Execution & Analysis: Run the experiment. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the points of maximum decomposition rate.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events like melting and decomposition.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a standard like indium.[7][10]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any pressure generated during decomposition.

-

Parameter Setup:

-

Atmosphere: Nitrogen, 50 mL/min.

-